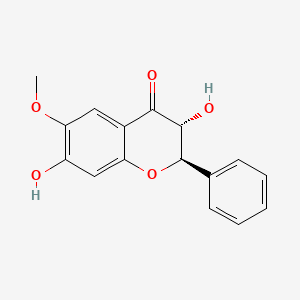

7-羟基-6-甲氧基二氢黄酮醇

描述

7-Hydroxy-6-methoxydihydroflavonol is a type of flavonoid, a class of compounds known for their diverse biological activities, including antioxidant properties. Flavonoids like 7-hydroxy-6-methoxydihydroflavonol are of interest due to their potential health benefits and their role as intermediates in the synthesis of pharmaceuticals that may possess cardioactivity and other therapeutic effects .

Synthesis Analysis

The synthesis of 7-hydroxy-6-methoxydihydroflavonol and related compounds involves several steps, including O-alkylation, dealkylation, cyclization, and oxidation reactions. For instance, the synthesis of 5,7-dihydroxy-6-methoxyflavone derivatives is achieved through esterification, catalytic hydrogenolysis, and other reactions . Similarly, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxyl groups and subsequent hydrolysis . These methods demonstrate the complexity and the need for precise control over reaction conditions to obtain the desired hydroxy-methoxyflavone derivatives.

Molecular Structure Analysis

The molecular structure of 7-hydroxy-6-methoxydihydroflavonol is characterized by the presence of hydroxy and methoxy groups attached to the flavonol skeleton. The exact position of these groups is crucial as it influences the compound's chemical behavior and biological activity. The structure is typically confirmed using spectroscopic techniques such as NMR, IR, and MS .

Chemical Reactions Analysis

7-Hydroxy-6-methoxydihydroflavonol can undergo various chemical reactions, including demethylation, acetylation, and cyclization. For example, demethylation of trimethoxyflavones can lead to the formation of trihydroxy-methoxyflavones . The choice of reagents, such as anhydrous aluminum chloride or bromide, plays a significant role in the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxy-6-methoxydihydroflavonol derivatives are influenced by their functional groups. These properties are often elucidated through spectroscopic methods and by studying the compound's reactivity. For instance, the introduction of hydroxy groups can increase the compound's solubility in water and its potential to act as an antioxidant . The methoxy group, on the other hand, can affect the molecule's lipophilicity, which is important for its bioavailability and interaction with biological targets .

科学研究应用

类黄酮的鉴别

Goudard、Favre-Bonvin、Lebreton 和 Chopin(1978 年)进行的研究表明,二羟基黄酮和黄酮醇,包括在 7-羟基-6-甲氧基二氢黄酮醇等位置甲氧化的二羟基黄酮和黄酮醇,由于其独特的碎片峰,可以通过质谱法进行区分。这对于在研究环境中识别和分类这些化合物至关重要 (Goudard, Favre-Bonvin, Lebreton, & Chopin, 1978)。

细胞毒性

Falcão 等人(2005 年)的一项研究将 7-羟基-6-甲氧基二氢黄酮醇纳入从 Platymiscium floribundum 的心材中提取的其他类黄酮中。他们发现这些化合物对各种人类癌细胞系表现出细胞毒性,表明在癌症研究中具有潜在应用 (Falcão et al., 2005)。

纳米复合材料生物合成中的催化活性

Hamad、Mahmud、Sajadi 和 Omar(2019 年)利用从 Commelina diffusa 中提取的 7-羟基-4´-甲氧基异黄酮进行 Cu/ZrO2 纳米复合材料的生物合成,证明了其作为还原剂和稳定剂的作用。这种创新方法表明了 7-羟基-6-甲氧基二氢黄酮醇在纳米技术和材料科学中的潜力 (Hamad, Mahmud, Sajadi, & Omar, 2019)。

抗炎和抗过敏潜力

对紫檀心材类黄酮(包括 7-羟基-6-甲氧基二氢黄酮醇)的一项研究发现,这些化合物具有显着的抗炎和抗过敏活性。这表明它们在治疗过敏和炎症方面具有潜在的治疗应用 (Chan, Chang, Wang, Chen, & Kuo, 1998)。

光物理研究

Christoff、Toscano 和 Baader(1996 年)对类黄酮的光物理特性(包括 7-羟基-6-甲氧基二氢黄酮醇等衍生物)的研究突出了甲氧基取代对其行为的影响。此类研究对于了解类黄酮的光化学和光物理特性至关重要 (Christoff, Toscano, & Baader, 1996)。

作用机制

安全和危害

属性

IUPAC Name |

(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMFPOIJOXLCLA-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345719 | |

| Record name | 7-Hydroxy-6-methoxydihydroflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34050-66-3 | |

| Record name | 7-Hydroxy-6-methoxydihydroflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)

![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)